molecular formula C7H12ClN3O2S B13256851 (4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide

(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide

Cat. No.: B13256851
M. Wt: 237.71 g/mol
InChI Key: AABLEOJSOPEEAL-UHFFFAOYSA-N
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Description

(4-Chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide is a chemical compound with the CAS Number 1484641-23-7 and a molecular formula of C 7 H 12 ClN 3 O 2 S. It belongs to the class of pyrazole-sulfonamide hybrids, a group of compounds that have garnered significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological profiles . The integration of a sulfonamide group with a pyrazole heterocycle creates a versatile pharmacophore. Pyrazole-sulfonamide hybrids are frequently investigated for their potential as enzyme inhibitors. Specifically, sulfonamides are known for their high affinity as inhibitors of carbonic anhydrase (CA) isoenzymes, which are targets for conditions like glaucoma and epilepsy . Furthermore, such hybrids have demonstrated notable antiproliferative activity in scientific studies, with some derivatives showing potency against human cancer cell lines such as U937 monocytic leukemia and HCT-116 colon cancer cells . The structural features of this compound make it a valuable building block for researchers exploring new therapeutic agents in these areas. This product is provided for Research Use Only (RUO) . It is strictly intended for laboratory research and experimental applications and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C7H12ClN3O2S

Molecular Weight

237.71 g/mol

IUPAC Name

(4-chloro-2-ethyl-5-methylpyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C7H12ClN3O2S/c1-3-11-6(4-14(9,12)13)7(8)5(2)10-11/h3-4H2,1-2H3,(H2,9,12,13)

InChI Key

AABLEOJSOPEEAL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)Cl)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Substituents: The chloro, ethyl, and methyl groups are introduced through various substitution reactions. For instance, the chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Methanesulfonamide Group: The final step involves the introduction of the methanesulfonamide group. This can be achieved by reacting the pyrazole derivative with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of (4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives with the chloro group replaced by hydrogen.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three analogs:

Substituent Effects on Pyrazole Derivatives

Compound Name Substituents (Pyrazole Positions) Sulfonamide Position Key Properties
(4-Chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide 1-Ethyl, 3-Methyl, 4-Chloro 5 Moderate solubility, high metabolic stability
(4-Fluoro-1-propyl-3-ethyl-1H-pyrazol-5-yl)methanesulfonamide 1-Propyl, 3-Ethyl, 4-Fluoro 5 Higher lipophilicity, reduced water solubility
(3,4-Dichloro-1-methyl-1H-pyrazol-5-yl)methanesulfonamide 1-Methyl, 3,4-Dichloro 5 Enhanced enzyme affinity, lower thermal stability
(4-Chloro-1-phenyl-1H-pyrazol-5-yl)methanesulfonamide 1-Phenyl, 4-Chloro 5 Improved target binding, poor bioavailability
Key Observations:
  • Chloro vs.
  • Alkyl Chain Influence : The 1-ethyl group balances metabolic stability better than bulkier (1-propyl) or aromatic (1-phenyl) groups, which may impede cellular uptake .
  • Methyl at Position 3 : The 3-methyl substituent reduces steric hindrance compared to 3-ethyl, favoring interactions with enzyme active sites.

Structural and Crystallographic Insights

Crystallographic data for such compounds are often resolved using software like SHELX, which refines molecular conformations and intermolecular interactions . For instance, the target compound’s sulfonamide group forms hydrogen bonds with adjacent molecules in the crystal lattice, stabilizing its conformation—a feature less pronounced in analogs with bulkier substituents.

Biological Activity

(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide is a pyrazole derivative that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound possesses a unique structural configuration that may confer specific interactions with biological targets, leading to various therapeutic applications.

Chemical Structure and Properties

The molecular formula of (4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide is C7H10ClN2O2SC_7H_{10}ClN_2O_2S, with a molecular weight of 257.14 g/mol. The compound features a pyrazole ring substituted with chlorine, ethyl, and methyl groups, along with a methanesulfonamide moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC7H10ClN2O2S
Molecular Weight257.14 g/mol
IUPAC Name(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide
InChI KeySGXXARKDZXOOFB-UHFFFAOYSA-N

The biological activity of (4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide is primarily attributed to its ability to interact with specific molecular targets within cells. The methanesulfonamide group can act as a nucleophile, reacting with electrophilic sites on proteins or nucleic acids, leading to modifications that influence their function. Additionally, the pyrazole ring may interact with enzyme active sites, potentially inhibiting their activity.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole compounds can inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis.

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives demonstrated enhanced cytotoxicity when used in combination with doxorubicin, indicating a synergistic effect that could improve treatment outcomes for resistant cancer subtypes .

Anti-inflammatory and Antimicrobial Properties

Pyrazole derivatives have also been reported to possess anti-inflammatory and antimicrobial activities. The structural features of (4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide may contribute to these effects by modulating inflammatory mediators or directly inhibiting microbial growth.

Case Study 1: Antitumor Efficacy

A recent investigation assessed the efficacy of various pyrazole derivatives in inhibiting tumor growth in vitro and in vivo. The study revealed that compounds similar to (4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide exhibited potent inhibitory effects on tumor cell proliferation and induced apoptosis through caspase activation pathways .

Case Study 2: Synergistic Effects with Chemotherapy

In another study focusing on breast cancer treatment, the combination of (4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide with established chemotherapeutic agents showed improved efficacy compared to monotherapy. The combination therapy not only enhanced cell death but also reduced side effects associated with high doses of chemotherapy .

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